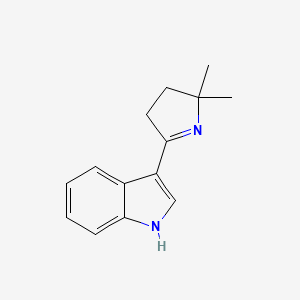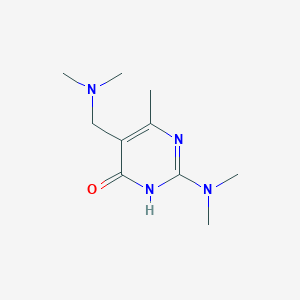![molecular formula C17H16OS B13098846 2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 2-methylphenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-[3-(2-Methylphenyl)propanoyl]thiobenzoic acid.
Reduction: 2-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol.
Substitution: Various substituted thiobenzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde
- 2-[3-(2-Methylphenyl)propanoyl]benzenecarbothialdehyde
- 2-[3-(2-Methylphenyl)propanoyl]thiobenzyl alcohol
Uniqueness
2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H16OS |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-[3-(2-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-6-2-3-7-14(13)10-11-17(18)16-9-5-4-8-15(16)12-19/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
VLKAHSLLFGAUCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


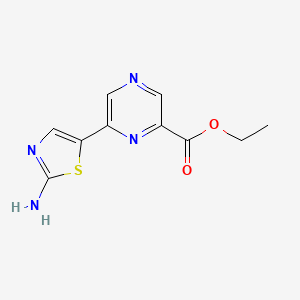
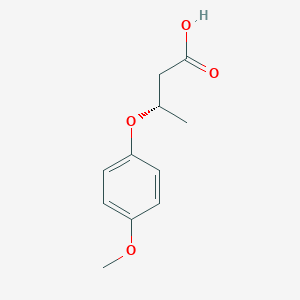
![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
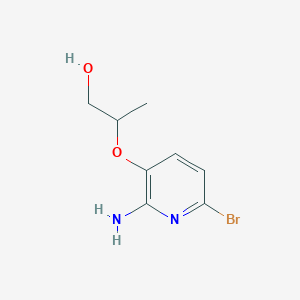
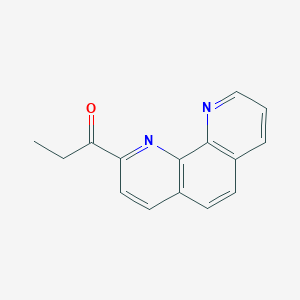

![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)


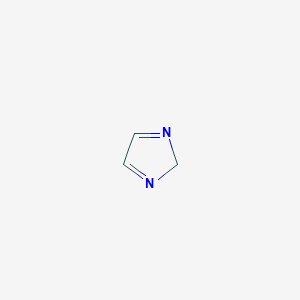
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
